molecular formula C12H10Br2N4O2 B277169 N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide

N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide

Cat. No. B277169
M. Wt: 402.04 g/mol
InChI Key: GRBIXJCUDDMPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide, also known as DBTA, is a chemical compound that has been widely used in scientific research. It is a member of the triazole family and has been found to have various biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide is not fully understood. However, it has been proposed that this compound inhibits the growth of microorganisms by interfering with their cell wall synthesis. This compound has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. This compound has also been found to induce apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This compound has also been found to be effective against drug-resistant strains of microorganisms. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

There are several future directions for research on N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of the mechanism of action of this compound, which can provide insights into the development of new antibiotics and anticancer drugs. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions can be further explored. Finally, the potential use of this compound as a catalyst in organic reactions can be investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has antimicrobial, antifungal, and anticancer properties and has been found to have various biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound is an important compound in the field of scientific research and has the potential to contribute to the development of new drugs and the study of biological pathways.

Synthesis Methods

N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide can be synthesized by reacting 3,5-dibromo-1H-1,2,4-triazole with N-(4-aminophenyl)acetamide in the presence of acetic anhydride. The reaction yields a white crystalline solid, which can be purified by recrystallization. The purity of the compound can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide has been used in various scientific research applications, such as in the development of new drugs and in the study of biological pathways. It has been found to have antimicrobial, antifungal, and anticancer properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.

properties

Molecular Formula

C12H10Br2N4O2

Molecular Weight

402.04 g/mol

IUPAC Name

N-[4-[2-(3,5-dibromo-1,2,4-triazol-1-yl)acetyl]phenyl]acetamide

InChI

InChI=1S/C12H10Br2N4O2/c1-7(19)15-9-4-2-8(3-5-9)10(20)6-18-12(14)16-11(13)17-18/h2-5H,6H2,1H3,(H,15,19)

InChI Key

GRBIXJCUDDMPEA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Br)Br

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.